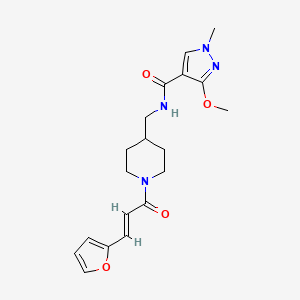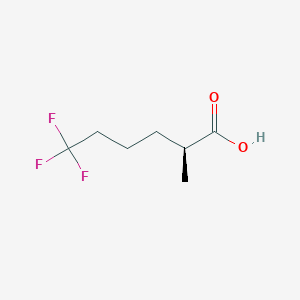
(2S)-6,6,6-Trifluoro-2-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6,6,6-Trifluoro-2-methylhexanoic acid: is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a hexanoic acid chain The compound’s structure includes a chiral center at the second carbon, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-6,6,6-Trifluoro-2-methylhexanoic acid typically begins with commercially available starting materials such as 6,6,6-Trifluorohexanoic acid and 2-methyl-1-butanol.
Reaction Steps:
Industrial Production Methods: Industrial production may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-6,6,6-Trifluoro-2-methylhexanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl alcohols or alkanes.
Substitution: Formation of trifluoromethyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Fluorinated Compounds: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure and reactivity.
Metabolic Studies: Used in studies to understand the metabolism of fluorinated compounds in biological systems.
Medicine:
Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals, particularly those targeting metabolic pathways.
Diagnostic Agents: Used in the development of fluorinated diagnostic agents for imaging techniques like positron emission tomography (PET).
Industry:
Material Science: Utilized in the production of fluorinated polymers and coatings with enhanced chemical resistance and stability.
Agriculture: Investigated for use in the synthesis of agrochemicals with improved efficacy and environmental profiles.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The trifluoromethyl group can interact with enzyme active sites, potentially inhibiting enzyme activity by mimicking natural substrates or binding irreversibly.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
6,6,6-Trifluorohexanoic acid: Lacks the methyl group at the second carbon, resulting in different reactivity and applications.
2-Methylhexanoic acid: Lacks the trifluoromethyl group, leading to significantly different chemical properties and uses.
(2S)-2-Methylhexanoic acid:
Uniqueness:
Fluorine Atoms: The presence of three fluorine atoms significantly enhances the compound’s chemical stability and reactivity.
Chiral Center: The chiral center at the second carbon provides optical activity, making it useful in enantioselective synthesis and studies.
Properties
IUPAC Name |
(2S)-6,6,6-trifluoro-2-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-5(6(11)12)3-2-4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJNGYWGGYQYSA-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2812913.png)
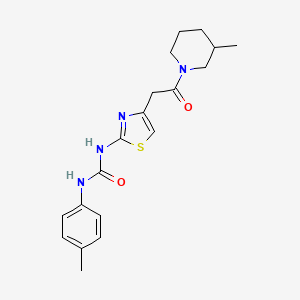
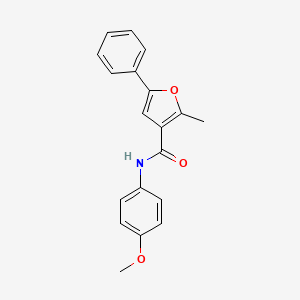
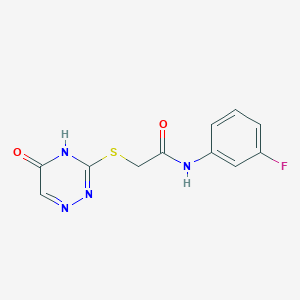

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2812919.png)

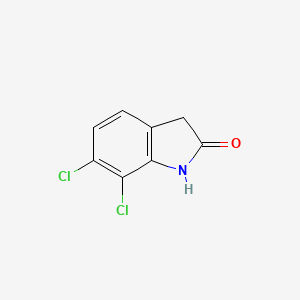
![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2812926.png)
![(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid](/img/structure/B2812927.png)
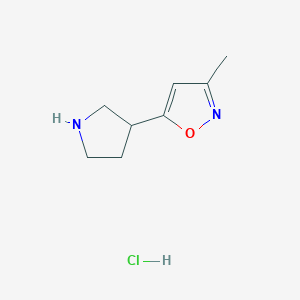
![[4-(1-Ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine;methanol](/img/new.no-structure.jpg)
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2812930.png)
